molecular formula C13H18O4 B1330113 Ethyl 3-(3,4-dimethoxyphenyl)propionate CAS No. 5462-13-5

Ethyl 3-(3,4-dimethoxyphenyl)propionate

Cat. No. B1330113
CAS RN: 5462-13-5
M. Wt: 238.28 g/mol
InChI Key: GFAGDEMAMZYNAI-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)propionate is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 g/mol . The IUPAC name for this compound is ethyl 3-(3,4-dimethoxyphenyl)propanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3,4-dimethoxyphenyl)propionate includes a propionate group attached to an ethyl group and a phenyl group with two methoxy groups at the 3 and 4 positions . The InChI string is InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(3,4-dimethoxyphenyl)propionate has a density of 1.112 g/mL at 25 °C . It has a boiling point of 193 °C at 20 mmHg and a melting point of 13 °C . The compound has a refractive index (n20/D) of 1.513 .

Scientific Research Applications

Microbial Synthesis

Ethyl 3-(3,4-dimethoxyphenyl)propionate has been utilized in microbial synthesis. The microbiological reduction of ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate led to the preparation of (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate, a process studied for its efficiency and product specificity (Bardot et al., 1996).

Synthesis of Organic Compounds

Ethyl 3-(3,4-dimethoxyphenyl)propionate is an intermediate in the synthesis of various organic compounds. It has been involved in the synthesis of ethyl α-acetyl-β-(2,3-dimethoxyphenyl)-propionate, a process involving condensation and reduction steps, highlighting its role in complex organic synthesis processes (Horning et al., 2003).

Synthesis of Conformationally Restricted Dopamine Analogues

This compound has also been used in synthesizing conformationally restricted dopamine analogues. It served as a starting material in the synthesis of various bridged 3-benzazepine derivatives, which are important in the study of dopamine analogues (Gentles et al., 1991).

Role in Disease-Modifying Antirheumatic Drugs

Ethyl 3-(3,4-dimethoxyphenyl)propionate derivatives have been investigated for their role in disease-modifying antirheumatic drugs (DMARDs). The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a DMARD, were synthesized to study their structures and pharmacological properties (Baba et al., 1998).

Antiulcer Agent Synthesis

The compound has been a part of the synthesis of various antiulcer agents. Ethyl 3-(3,4-dimethoxyphenyl)propionate derivatives were synthesized and evaluated for their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats (Hosokami et al., 1992).

Synthesis of Nonlinear Optical Materials

Another application is in the synthesis of nonlinear optical materials. Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a derivative of ethyl 3-(3,4-dimethoxyphenyl)propionate, was synthesized and analyzed for its nonlinear optical properties, demonstrating potential applications in optoelectronic devices (Dhandapani et al., 2017).

Enzymatic Olefin Saturation and Acid Reduction

Ethyl 3-(3,4-dimethoxyphenyl)propionate was involved in a study observing olefin saturation and acid reduction by the white rot fungus Phanerochaete chrysosporium. The research explored the enzymatic pathways of metabolizing dimethoxycinnamic acid and its derivatives, aiding in the understanding of fungal biotransformation mechanisms (Enoki et al., 1981).

Electrochemical Studies

The compound has also been studied in the context of electrochemical reactions. For instance, its role in the electrochemical reduction of bromo-propargyloxy esters at vitreous carbon cathodes in dimethylformamide was investigated, highlighting its potential in electrochemical synthesis processes (Esteves et al., 2003).

Safety And Hazards

Ethyl 3-(3,4-dimethoxyphenyl)propionate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAGDEMAMZYNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969886
Record name Ethyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4-dimethoxyphenyl)propionate

CAS RN

5462-13-5
Record name NSC10090
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(3,4-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By boiling Meldrum's acid (formula III with R9 =R10 =methyl group) with veratraldehyde in an ethanolic medium in the presence of formic acid and triethylamine, monoethyl 3,4-di-(methoxy)-benzylmalonate was obtained. According to our experimental observation, diethyl 3,4-di-(methoxy)-benzylidene malonate could not be hydrogenated to diethyl 3,4-di-(methoxy)-benzylmalonate when using formic acid and triethylamine as reagents. Furtheron we have observed that by reacting veratraldehyde with Meldrum's acid, formic acid and triethylamine at 100° C. for 2 hours and then by boiling with ethanol for 2 hours 3,4-dimethoxyhydrocinnamic acid and not ethyl 3,4-di-(methoxy)-hydrocinnamate was obtained as final product. Thus, the reaction can be interpreted only in such a way that 5-[3',4'-di-(methoxy)-phenylmethyl]-Meldrum's acid is formed in the manner described above, the dioxane ring of which is opened and one carboxyl group of the 3,4-di-(methoxy)-benzylmalonic acid formed is simultaneously esterified. When the temperature of the reaction mixture is increased after removing the ethanol, the carboxyl group is eliminated and 3,4-di-(methoxy)-hydrocinnamic acid ester is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EC Horning, J Koo, GN Walker - Journal of the American Chemical …, 1951 - ACS Publications
COOEt acid was functioning exclusively as a cyclizing agent, and not as a hydrolytic or ester-exchange agent as well. This reagent may be the agent of choice for Bougault cyclizations …
Number of citations: 16 pubs.acs.org
LH Klemm, DR Olson - The Journal of Organic Chemistry, 1973 - ACS Publications
2, 3-Diaryl-5-oxocyclopentane-l-carboxylates (4) were synthesized in yields of 7-60% by electrolytic hydrodimerization of trans cinnamate esters in anhydrous acetonitrile-…
Number of citations: 39 pubs.acs.org
T HAMADA, Y OKUNO, M OHMORI, T NISHI… - Chemical and …, 1981 - jstage.jst.go.jp
Although N-chloroacetyl derivatives of benzylamines (2, 8) and anilines (21, 25, 29) disappeared quite rapidly when irradiated with a high pressure mercury lamp, no photocyclization to …
Number of citations: 19 www.jstage.jst.go.jp
JC Craig, SM Torkelson, PR Findell… - Journal of medicinal …, 1989 - ACS Publications
A series of 2-substituted octahydrobenzo [/] quinolines has been synthesized and assayed for dopamine agonist activity. Only the compounds corresponding to the/3-rotameric …
Number of citations: 35 pubs.acs.org
JA Colapret, G Diamantidis, HK Spencer… - Journal of medicinal …, 1989 - ACS Publications
A new class of piperidinederivatives is added to the increasing family of compounds related to fentanyl and carfentanil. Herein, we describe the synthesis and pharmacology of a …
Number of citations: 39 pubs.acs.org
AL Ruchelman - 2002 - search.proquest.com
DNA topoisomerases are nuclear enzymes involved in maintenance of the supramolecular topology of DNA. Proper topoisomerase function is necessary for replication and transcription…
Number of citations: 2 search.proquest.com

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